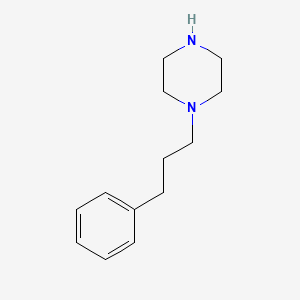

1-(3-Phenylpropyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-phenylpropyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-3,5-6,14H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJCUYCKDGYLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970795 | |

| Record name | 1-(3-Phenylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55455-92-0 | |

| Record name | 1-(3-Phenylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Phenylpropyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Phenylpropyl)piperazine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-phenylpropyl)piperazine, a molecule of significant interest in medicinal chemistry. As a member of the diverse piperazine class, its unique structural features make it a valuable scaffold and intermediate in the design of novel therapeutic agents.[1][2][3][4] This document will delve into its chemical properties, structural characteristics, synthesis, and potential applications, offering field-proven insights for professionals in drug discovery and development.

Molecular Structure and Chemical Identity

This compound is composed of a piperazine ring N-substituted with a 3-phenylpropyl group. The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[2][4] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, due to the basic nature of the nitrogen atoms.[2][4] The phenylpropyl substituent adds a lipophilic component to the molecule, influencing its interaction with biological targets.

The structure of this compound can be visualized as follows:

Caption: Chemical structure of this compound.

Key Identifiers:

-

IUPAC Name: this compound[5]

-

Canonical SMILES: C1CN(CCN1)CCCC2=CC=CC=C2[5]

-

InChIKey: LOJCUYCKDGYLJH-UHFFFAOYSA-N[5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is essential for handling, formulation, and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 204.31 g/mol | [5][6] |

| Exact Mass | 204.162648646 Da | [5] |

| Appearance | Solid (predicted) | |

| XLogP3-AA (Lipophilicity) | 1.9 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 4 | [5] |

| Topological Polar Surface Area | 15.3 Ų | [5] |

| Solubility | Piperazine derivatives are generally soluble in water and organic solvents like ethanol and methanol.[7] Specific quantitative data for this compound is not readily available. |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. While a dedicated full spectral analysis for this specific molecule is not widely published, data from closely related phenylpiperazine derivatives can provide valuable insights into the expected spectral characteristics.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl, propyl, and piperazine protons. The aromatic protons of the phenyl group would appear as multiplets in the δ 7.1-7.3 ppm range. The propyl chain protons would present as multiplets between δ 1.8-2.6 ppm. The protons on the piperazine ring typically appear as broad signals or multiplets in the δ 2.4-3.0 ppm range, a characteristic feature due to the chair-boat conformational exchange of the ring.[9] The NH proton of the piperazine ring would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons (δ 125-142 ppm), the propyl chain carbons (δ 28-58 ppm), and the piperazine ring carbons (δ 45-55 ppm).[8] For example, in related phenylpiperazine compounds, the piperazine ring carbons C3/C5 and C2/C6 typically show chemical shifts around 46-49 ppm and 52-54 ppm, respectively.[8]

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic propyl and piperazine groups (below 3000 cm⁻¹). A key feature would be the N-H stretching vibration of the secondary amine in the piperazine ring, typically observed as a moderate band in the 3200-3400 cm⁻¹ region. C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z 204. The fragmentation pattern would be dominated by cleavage of the propyl chain and fragmentation of the piperazine ring.[10] A characteristic fragment would be the loss of the phenylpropyl side chain or cleavage within the piperazine ring, leading to characteristic ions.[10]

Synthesis of this compound

The synthesis of N-monosubstituted piperazines like this compound is a common transformation in medicinal chemistry. A prevalent and straightforward method is the direct N-alkylation of piperazine with a suitable alkyl halide.

Causality Behind Experimental Choices

The choice of this synthetic route is dictated by the availability and reactivity of the starting materials. Piperazine is a readily available, inexpensive nucleophile. 3-Phenylpropyl bromide is a suitable electrophile for the Sₙ2 reaction. Using an excess of piperazine is a key strategic choice; it serves both as the nucleophile and as a base to neutralize the HBr formed during the reaction. This approach prevents the dialkylation of piperazine (N,N'-disubstitution) and avoids the need for an additional inorganic or organic base, simplifying the reaction workup. The use of a solvent like acetonitrile or THF facilitates the reaction by dissolving the reactants while remaining relatively inert.

Self-Validating Protocol System

This protocol includes built-in checks for reaction completion and product purity. Thin-Layer Chromatography (TLC) provides a rapid, qualitative assessment of the reaction's progress by comparing the spot of the reaction mixture to the starting materials. The purification steps, including acid-base extraction and column chromatography, are designed to systematically remove unreacted starting materials, by-products (like dialkylated piperazine), and other impurities. The final characterization by NMR and MS serves as the ultimate validation of the product's identity and purity.

Experimental Protocol: N-Alkylation of Piperazine

Materials:

-

Piperazine (5 equivalents)

-

1-Bromo-3-phenylpropane (1 equivalent)

-

Acetonitrile (solvent)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture (eluent)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (5 eq.) in acetonitrile. The large excess of piperazine is crucial to favor mono-alkylation.

-

Addition of Alkylating Agent: To the stirred solution, add 1-bromo-3-phenylpropane (1 eq.) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup:

-

Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with water to remove the excess piperazine hydrobromide salt.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and extract with 1 M HCl. The desired product, being basic, will move into the aqueous acidic layer, leaving non-basic impurities behind.

-

Wash the acidic aqueous layer with DCM to remove any remaining non-polar impurities.

-

-

Isolation:

-

Cool the acidic aqueous layer in an ice bath and basify by the slow addition of 1 M NaOH until the pH is >10.

-

Extract the now basic aqueous layer three times with DCM.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Sources

- 1. Piperazine compounds [m.chemicalbook.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 5. This compound | C13H20N2 | CID 796534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling the Neuromodulatory Landscape of 1-(3-Phenylpropyl)piperazine: A Technical Guide to its Putative CNS Mechanism of Action

Introduction

The piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, giving rise to a multitude of therapeutic agents with diverse pharmacological profiles, including antipsychotic, antidepressant, and anxiolytic activities[1]. The 1-(3-Phenylpropyl)piperazine moiety, in particular, represents a privileged structure, suggesting a rich and complex interaction with key neurotransmitter systems. While direct, comprehensive studies on the parent compound this compound are limited, a detailed analysis of its structural analogs and the broader class of phenylalkylpiperazines allows for the construction of a robust, evidence-based hypothesis of its mechanism of action.

This technical guide synthesizes findings from preclinical research on closely related compounds to propose a putative multi-target mechanism for this compound within the CNS. We will explore its likely interactions with dopaminergic, serotonergic, and sigma receptor systems, detailing the downstream consequences of these interactions and outlining the experimental methodologies required for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical class.

Part 1: Core Molecular Interactions - A Multi-Target Profile

The pharmacological activity of this compound is likely dictated by its ability to bind to multiple protein targets within the CNS. Based on the extensive literature on its derivatives, the primary candidates for interaction are the dopamine D2/D3 receptors, various serotonin receptor subtypes, and sigma receptors.

Dopaminergic System Modulation

The phenylpiperazine motif is a well-established pharmacophore for dopamine D2-like receptors (D2 and D3)[2][3]. The interaction is typically stabilized by a salt bridge between the protonated piperazine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain 3 (Asp110 in D2, Asp114 in D3), complemented by edge-to-face aromatic interactions between the ligand's phenyl ring and hydrophobic residues within the binding pocket[4].

Derivatives of N-phenylpiperazine have been shown to act as high-affinity ligands for the D3 receptor, often with significant selectivity over the D2 receptor[3][5]. This selectivity is of high therapeutic interest, as D3 receptor modulation is implicated in the cognitive and negative symptoms of schizophrenia, as well as in substance use disorders. It is plausible that this compound shares this affinity for D2-like receptors, potentially acting as an antagonist or partial agonist.

Serotonergic System Engagement

Phenylpiperazine derivatives are notorious for their promiscuity across serotonin (5-HT) receptor subtypes[6][7]. Key interactions are predicted with:

-

5-HT1A Receptors: Many piperazine compounds, including the anxiolytic drug buspirone, are partial agonists at the 5-HT1A receptor[1]. This interaction is often associated with anxiolytic and antidepressant effects. Some N-substituted piperazines have demonstrated antagonistic activity at this receptor[8].

-

5-HT2A/2C Receptors: Binding to 5-HT2A and 5-HT2C receptors is a common feature of this class[6]. Activity at 5-HT2A receptors is linked to the modulation of cognition and perception, while 5-HT2C agonism can decrease appetite[6]. The hallucinogenic properties of some piperazines are attributed to their interaction with the 5-HT2A receptor[6].

-

Serotonin Transporter (SERT): Certain phenylpiperazines, such as m-chlorophenylpiperazine (mCPP), can bind to the serotonin transporter and act as serotonin releasing agents[9][10]. This action would transiently increase synaptic serotonin levels, contributing to a complex overall effect.

Sigma (σ) Receptor Interaction

A compelling line of evidence points towards significant activity at sigma receptors. The close structural analog, YZ-185 (N-phenylpropyl-N'-(3-methoxyphenethyl)piperazine), binds with high affinity (Ki ≈ 1-10 nM) to both σ1 and σ2 receptors[11]. At higher doses, YZ-185 acts as a sigma receptor antagonist and can attenuate the behavioral effects of cocaine, such as hyperactivity and conditioned place preference[11][12][13]. This suggests a role for sigma receptors in modulating the rewarding and stimulant properties of psychostimulants, likely through indirect regulation of the dopaminergic system. Given the structural similarity, this compound is a strong candidate for a high-affinity sigma receptor ligand.

Summary of Putative Molecular Targets and Affinities

The following table summarizes the likely binding profile of this compound, with affinities inferred from structurally related compounds.

| Target | Predicted Affinity (Ki) | Predicted Functional Activity | Key References |

| Sigma-1 (σ1) Receptor | 1-15 nM | Antagonist / Agonist | [11],[13] |

| Sigma-2 (σ2) Receptor | 10-50 nM | Antagonist / Agonist | [11] |

| Dopamine D3 Receptor | 10-100 nM | Antagonist / Partial Agonist | [3],[5] |

| Dopamine D2 Receptor | 50-500 nM | Antagonist / Partial Agonist | [4],[2] |

| Serotonin 5-HT1A Receptor | 5-150 nM | Antagonist / Partial Agonist | [8],[3] |

| Serotonin 5-HT2A Receptor | 20-200 nM | Agonist / Antagonist | [6] |

| Serotonin 5-HT2C Receptor | 20-250 nM | Agonist / Antagonist | [6] |

| Serotonin Transporter (SERT) | > 200 nM | Releaser / Reuptake Inhibitor | [9] |

| Norepinephrine Transporter (NET) | > 500 nM | Reuptake Inhibitor | [6] |

Part 2: Downstream Signaling and Neuro-Circuitry Modulation

The multi-target profile of this compound suggests a complex interplay of downstream signaling cascades, ultimately modulating the activity of critical neural circuits.

Dopaminergic Pathway Modulation

Antagonism at D2/D3 receptors, particularly in the mesolimbic and mesocortical pathways, would be expected to produce antipsychotic-like effects. D2 receptor blockade in the striatum is the classic mechanism of first-generation antipsychotics. However, a higher selectivity for D3 receptors could offer a more refined modulation, potentially improving cognitive deficits with a lower risk of extrapyramidal side effects.

Simultaneously, antagonism at σ1 receptors can indirectly modulate dopamine signaling. The σ1 receptor acts as a molecular chaperone at the endoplasmic reticulum, influencing calcium signaling and the function of other proteins, including dopamine receptors. By antagonizing σ1 receptors, this compound could attenuate the enhanced dopamine release associated with psychostimulants like cocaine[11][12].

Caption: Putative modulation of the dopamine synapse.

Serotonergic and Cross-System Modulation

Activity at 5-HT1A and 5-HT2A receptors would significantly impact mood, anxiety, and cognition. 5-HT1A partial agonism in the hippocampus and raphe nucleus is a validated mechanism for anxiolysis. Conversely, 5-HT2A antagonism is a key feature of many atypical antipsychotics, contributing to their efficacy against negative symptoms and low incidence of motor side effects. The interplay between these serotonergic actions and the compound's dopaminergic effects is critical, as serotonin pathways heavily regulate dopamine release in several brain regions.

Caption: Hypothesized serotonin-dopamine cross-regulation.

Part 3: Experimental Validation Protocols

To validate the hypothesized mechanism of action, a tiered experimental approach is necessary, moving from in vitro target identification to in vivo functional characterization.

In Vitro Characterization

Objective: To determine the binding affinity and functional activity of this compound at the primary target receptors and transporters.

Protocol 1: Radioligand Binding Assays

-

Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant target of interest (e.g., D2, D3, σ1, 5-HT1A, etc.) or from dissected rodent brain regions (e.g., striatum for D2/D3, cortex for 5-HT receptors).

-

Competition Assay: Incubate the membrane preparation with a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A) at a fixed concentration (near its Kd).

-

Incubation: Add increasing concentrations of unlabeled this compound (typically from 10-11 to 10-5 M).

-

Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value.

-

Calculation: Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assays (e.g., [35S]GTPγS Binding)

-

Principle: This assay measures the activation of G-protein coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. [35S]GTPγS is a non-hydrolyzable GTP analog, and its incorporation reflects receptor activation.

-

Procedure: The assay is run similarly to the binding assay, but in the presence of GDP and [35S]GTPγS.

-

Agonist Mode: To test for agonism, incubate membranes with increasing concentrations of this compound and measure the stimulation of [35S]GTPγS binding relative to a known full agonist.

-

Antagonist Mode: To test for antagonism, incubate membranes with a fixed, stimulating concentration of a known agonist (e.g., dopamine for D2 receptors) in the presence of increasing concentrations of this compound. A decrease in stimulated binding indicates antagonism.

Caption: Tiered workflow for mechanism of action validation.

In Vivo Characterization

Objective: To assess the effects of this compound on neurotransmitter dynamics and behavior in living animal models.

Protocol 3: In Vivo Microdialysis

-

Surgery: Stereotaxically implant a microdialysis guide cannula into a specific brain region of an anesthetized rodent (e.g., nucleus accumbens or prefrontal cortex). Allow for recovery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels (e.g., dopamine, serotonin, and their metabolites).

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Interpretation: An increase in dopamine and serotonin levels could indicate transporter inhibition or release, while changes following a challenge with an agonist (e.g., amphetamine) can reveal modulatory effects.

Conclusion

This compound emerges from a rich chemical lineage with a high probability of acting as a multi-target modulator within the central nervous system. The available evidence from closely related analogs strongly suggests a mechanism centered on interactions with dopamine (D2/D3), serotonin (5-HT1A/2A), and sigma (σ1/σ2) receptors. This profile predicts a complex net effect, potentially combining antipsychotic, anxiolytic, and mood-stabilizing properties. The proposed antagonistic actions at D3 and σ1 receptors are particularly noteworthy, suggesting potential therapeutic utility in conditions characterized by dopamine dysregulation, such as psychosis and addiction. The experimental protocols outlined in this guide provide a clear path forward for rigorously testing this hypothesized mechanism of action and fully elucidating the neuropharmacological character of this promising compound.

References

-

Boissier, J. R., Ratouis, R., & Dumont, C. (1963). SYNTHESIS AND PHARMACOLOGICAL STUDY OF NEW PIPERAZINE DERIVATIVES. I. BENZYLPIPERAZINES. Journal of Medicinal Chemistry. [Link]

-

Herndon, J. L., Pierson, M. E., & Glennon, R. A. (n.d.). Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl) piperazine. Pharmacology, biochemistry, and behavior. [Link]

-

Hiranita, T., et al. (2013). N-Phenylpropyl-N'-(3-methoxyphenethyl)piperazine (YZ-185) Attenuates the Conditioned-Rewarding Properties of Cocaine in Mice. ISRN Pharmacology. [Link]

-

Kała, M., et al. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. [Link]

-

Laszlovszky, I., et al. (2001). Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands. Pharmazie. [Link]

-

Lever, J. R., et al. (2013). Effects of N-phenylpropyl-N'-substituted piperazine sigma receptor ligands on cocaine-induced hyperactivity in mice. Pharmacology, biochemistry, and behavior. [Link]

-

Li, P., et al. (2018). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Omega. [Link]

-

Mika, J., et al. (2018). Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. Bioorganic & Medicinal Chemistry. [Link]

-

Pessia, M., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Journal of neurochemistry. [Link]

-

Pytka, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences. [Link]

-

Rocha, F. C. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

-

Sadek, B., & Perjesi, P. (2014). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Arzneimittel-Forschung. [Link]

-

Schmidt, C. J., & Black, C. K. (1989). Serotonin-releasing effects of substituted piperazines in vitro. European journal of pharmacology. [Link]

-

Thorarensen, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]

-

Thorarensen, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Phenylpropyl-N′-(3-methoxyphenethyl)piperazine (YZ-185) Attenuates the Conditioned-Rewarding Properties of Cocaine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Phenylpropyl-N'-(3-methoxyphenethyl)piperazine (YZ-185) Attenuates the Conditioned-Rewarding Properties of Cocaine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of N-phenylpropyl-N'-substituted piperazine sigma receptor ligands on cocaine-induced hyperactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 1-(3-Phenylpropyl)piperazine in Neuroscience Research

For researchers, scientists, and drug development professionals navigating the complex landscape of neuropharmacology, the identification of versatile molecular scaffolds is paramount. 1-(3-Phenylpropyl)piperazine emerges as a significant player, not as a therapeutic agent in itself, but as a foundational structure for a diverse array of potent and selective ligands targeting critical neurotransmitter systems. This technical guide provides an in-depth exploration of the utility of this compound in neuroscience research, elucidating its role in the development of tool compounds and potential therapeutics for a range of neurological and psychiatric disorders.

Core Properties and Significance

This compound, with the chemical formula C₁₃H₂₀N₂ and CAS number 55455-92-0, is a disubstituted piperazine.[1][2] Its structure, featuring a phenylpropyl group attached to one of the piperazine nitrogens, provides a unique combination of lipophilicity and basicity. This fundamental architecture allows for systematic chemical modifications, enabling the fine-tuning of pharmacological activity and selectivity towards specific neural targets. The true value of this compound in neuroscience lies in its adaptability as a scaffold, a molecular framework upon which diverse functionalities can be built to probe and modulate the intricate workings of the central nervous system.

A Multifaceted Ligand Scaffold: Targeting Key Neurotransmitter Systems

The this compound core has been instrumental in the development of ligands for several key receptor and transporter families implicated in a variety of neuropathologies.

Dopamine and Serotonin Transporters: Implications for Addiction

A significant area of research has focused on developing derivatives of this compound as potent ligands for the dopamine transporter (DAT) and the serotonin transporter (SERT).[3][4] These transporters are crucial for regulating synaptic concentrations of dopamine and serotonin, respectively, and are primary targets for psychostimulants like cocaine. By systematically modifying the phenylpropyl side chain, researchers have been able to synthesize novel derivatives with varying affinities and selectivities for DAT and SERT.[3][4] This line of inquiry is vital for the development of potential therapeutic agents for cocaine abuse by interfering with the stimulant's mechanism of action.[3]

Sigma Receptors: Modulating Psychostimulant Effects

N-phenylpropyl-N'-substituted piperazines have emerged as a class of high-affinity ligands for sigma (σ) receptors, particularly the σ₁ subtype.[5][6] These receptors are implicated in a wide range of cellular functions and are known to modulate the effects of psychostimulants. Research has demonstrated that certain this compound derivatives can attenuate the hyperactivity induced by cocaine and methamphetamine.[5][6][7] Interestingly, the behavioral effects of these ligands can be dose-dependent, with some compounds enhancing stimulant effects at low doses and inhibiting them at higher doses.[5][7] This complex pharmacology underscores the intricate role of sigma receptors in the neurobiology of addiction.

Dopamine D₃ and D₄ Receptors: Targeting Psychosis and Neurodegenerative Disorders

The piperazine moiety is a well-established pharmacophore for dopamine D₂-like receptors. The this compound scaffold has been specifically utilized in the design of selective ligands for the D₃ and D₄ receptor subtypes.[8][9][10] These receptors are expressed in brain regions associated with cognition, emotion, and reward, making them attractive targets for the treatment of schizophrenia, Parkinson's disease, and substance use disorders.[11][12][13] The development of subtype-selective ligands is a critical goal in neuropharmacology, as it offers the potential for more targeted therapies with fewer side effects compared to non-selective dopamine receptor antagonists.[13]

A Broader Spectrum of Activity

Beyond the dopaminergic, serotonergic, and sigma systems, derivatives of this compound have shown promise in targeting other important neural receptors:

-

Serotonin 5-HT₁A Receptors: Phenylpiperazine analogs are widely used to study the 5-HT₁A receptor, and modifications of this core structure have led to the development of potent antagonists.[14][15]

-

Opioid Receptors: The discovery that 1-substituted 4-(3-hydroxyphenyl)piperazines act as pure opioid receptor antagonists highlights the versatility of this scaffold in yet another major neurotransmitter system.[16]

-

Prion Diseases: In a departure from classical neurotransmitter research, piperazine derivatives have been identified as inhibitors of the propagation of the disease-associated prion protein (PrPSc), suggesting a potential therapeutic avenue for these fatal neurodegenerative disorders.[17]

Methodologies in Action: Experimental Protocols

To provide a practical understanding of how this compound derivatives are evaluated, this section outlines representative experimental protocols commonly employed in neuroscience research.

Radioligand Binding Assays: Determining Receptor Affinity

This protocol is fundamental for characterizing the binding affinity of a novel this compound derivative to its target receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., HEK-293 cells transfected with the human dopamine D₃ receptor).

-

Radioligand specific for the target receptor (e.g., [³H]spiperone).

-

Test compound (this compound derivative).

-

Non-specific binding control (a high concentration of a known ligand for the target receptor).

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vivo Microdialysis: Measuring Neurotransmitter Release

This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions following administration of a this compound derivative.

Objective: To assess the effect of a test compound on dopamine and serotonin release in the nucleus accumbens of a freely moving rat.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

Test compound (this compound derivative).

-

Artificial cerebrospinal fluid (aCSF).

Procedure:

-

Surgically implant a guide cannula targeting the nucleus accumbens in an anesthetized rat using a stereotaxic apparatus.

-

Allow the animal to recover from surgery for several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate using a syringe pump.

-

Collect baseline dialysate samples at regular intervals.

-

Administer the test compound (e.g., via intravenous injection).

-

Continue to collect dialysate samples at the same intervals.

-

Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC with electrochemical detection.

-

Express the post-injection neurotransmitter levels as a percentage of the baseline levels.

-

Analyze the data to determine the effect of the test compound on neurotransmitter release.

Data Presentation: A Comparative Look at Receptor Affinities

The following table summarizes representative binding affinities of various this compound derivatives for different neural targets, illustrating the chemical diversity and pharmacological selectivity that can be achieved from this core scaffold.

| Compound Class | Target(s) | Representative Kᵢ (nM) | Reference |

| GBR 12909 Analog | DAT/SERT | DAT: High affinity, SERT: Lower affinity | [3][4] |

| N-phenylpropyl-N'-substituted piperazines | σ₁ Receptor | ~1 nM | [5] |

| Phenylpiperazine Analogs | Dopamine D₃ Receptor | 0.57 nM | [8][9] |

| 1-Substituted 4-(3-hydroxyphenyl)piperazines | μ, δ, κ Opioid Receptors | 8.47 nM (μ), 34.3 nM (δ), 36.8 nM (κ) | [16] |

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams provide a visual representation of a key signaling pathway and a standard experimental workflow.

Caption: Dopaminergic synapse showing targets for this compound derivatives.

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

This compound represents a cornerstone scaffold in modern neuroscience research. Its structural simplicity and amenability to chemical modification have empowered the scientific community to develop a vast and diverse library of molecular probes. These tools have been instrumental in dissecting the complex roles of various neurotransmitter systems in health and disease. From elucidating the mechanisms of drug addiction to paving the way for novel therapeutics for psychosis and neurodegeneration, the legacy of this compound is etched in the progress of contemporary neuropharmacology. As our understanding of the brain continues to evolve, this versatile scaffold will undoubtedly continue to be a valuable asset in the quest for novel and effective treatments for the most challenging neurological and psychiatric disorders.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C13H20N2 | CID 796534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of N-phenylpropyl-N'-substituted piperazine sigma receptor ligands on cocaine-induced hyperactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-phenylpropyl-N´-substituted piperazines occupy sigma receptors and alter methamphetamine-induced hyperactivity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-phenylpropyl-N'-substituted piperazines occupy sigma receptors and alter methamphetamine-induced hyperactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Development of molecular tools based on the dopamine D3 receptor ligand FAUC 329 showing inhibiting effects on drug and food maintained behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of molecular tools based on the dopamine D3 receptor ligand FAUC 329 showing inhibiting effects on drug and food maintained behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo binding of [123I]4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)- p-iodobenzamido-]ethyl-piperazine, p-MPPI, to 5-HT1A receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Piperazine derivatives inhibit PrP/PrP(res) propagation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(3-Phenylpropyl)piperazine and Its Analogs for CNS Drug Discovery

Abstract

The 1-(3-phenylpropyl)piperazine scaffold is a cornerstone in the development of ligands targeting central nervous system (CNS) proteins, most notably the dopamine (DAT) and serotonin (SERT) transporters. Its presence in potent and selective reuptake inhibitors like GBR 12909 has established it as a "privileged structure" in medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis and comprehensive characterization of the parent compound, this compound, and discusses strategic approaches for the development of its analogs. We delve into the causality behind common synthetic methodologies, including N-alkylation and reductive amination, and provide detailed, self-validating protocols. Furthermore, a rigorous analytical workflow for structural elucidation and purity confirmation is presented, covering NMR, IR, and Mass Spectrometry. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel CNS-active agents.

Introduction: The this compound Scaffold

Chemical Structure and Properties

This compound is a disubstituted piperazine featuring a phenylpropyl group attached to one of the piperazine nitrogen atoms. The second nitrogen remains a secondary amine, providing a crucial handle for further chemical modification.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₃H₂₀N₂[1]

-

Molecular Weight: 204.31 g/mol [1]

-

Structure:

Pharmacological Significance: A Foundation for Transporter Ligands

The significance of this scaffold in neuropharmacology is immense. It forms the core of a class of compounds known as the "GBR series" (an acronym from the original patent holder, Gist-Brocades), which includes potent and selective dopamine transporter (DAT) inhibitors such as GBR 12935 and GBR 12909.[2][3] These compounds are invaluable research tools for studying the dopaminergic system and have been explored as potential therapeutics for conditions like cocaine abuse and depression.[2][4] The 3-phenylpropyl moiety is critical for high-affinity binding to the DAT, while the secondary amine on the piperazine ring serves as the attachment point for other pharmacophoric elements that modulate potency and selectivity.[2][3]

Rationale for Analog Synthesis

The synthesis of analogs is driven by the principles of medicinal chemistry to optimize the drug-like properties of the lead scaffold. Key objectives include:

-

Improving Potency: Modifying substituents to enhance binding affinity at the target receptor or transporter.

-

Tuning Selectivity: Altering the structure to favor binding at the desired target (e.g., DAT) over off-targets (e.g., SERT, NET) to reduce side effects.[3]

-

Optimizing Pharmacokinetics: Adjusting lipophilicity, metabolic stability, and other properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthesis of the Core Scaffold: this compound

The construction of the this compound core can be approached from several angles. The choice of method often depends on the availability of starting materials, scale, and desired purity.

Retrosynthetic Analysis

A retrosynthetic view reveals two primary and logical disconnection points for forming the target molecule. This analysis forms the basis for the most common synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

Method 1: N-Alkylation of Piperazine

This is the most direct and widely used approach, relying on a nucleophilic substitution (Sₙ2) reaction.

Causality and Experimental Choices:

-

Reagents: Piperazine is used as the nucleophile. To prevent the major side-reaction of dialkylation (where the phenylpropyl group attaches to both nitrogens), a large excess of piperazine (typically 5-10 equivalents) is employed. This statistical approach ensures that the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one. The electrophile is typically 1-bromo-3-phenylpropane or 1-chloro-3-phenylpropane. Bromides are more reactive but also more expensive.

-

Base: A mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA) is used to neutralize the HBr or HCl formed during the reaction, driving the equilibrium towards the product.

-

Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal as it can dissolve the reagents but does not interfere with the Sₙ2 mechanism.

-

Temperature: The reaction is typically heated (e.g., 60-80 °C) to increase the reaction rate, but excessive heat can lead to side products.

-

To a round-bottom flask, add piperazine (5.0 eq) and potassium carbonate (2.0 eq).

-

Add acetonitrile to form a stirrable slurry (approx. 0.5 M concentration relative to the limiting reagent).

-

Add 1-bromo-3-phenylpropane (1.0 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 70 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The residue is taken up in dichloromethane (DCM) and washed with water to remove excess piperazine and salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to yield pure this compound.

Method 2: Reductive Amination

This method forms the C-N bond by first creating an iminium ion intermediate, which is then reduced in situ.

Causality and Experimental Choices:

-

Reagents: Piperazine is reacted with 3-phenylpropanal. The key component is the reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is mild, selective for iminium ions over aldehydes, and does not reduce the aldehyde starting material. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used but are more toxic.

-

Solvent: A chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used. A small amount of acetic acid is often added to catalyze the formation of the iminium ion.

-

Temperature: These reactions are conveniently run at room temperature, making them operationally simple.

-

Dissolve 3-phenylpropanal (1.0 eq) and piperazine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Add acetic acid (0.1 eq) to the solution.

-

Stir the mixture for 30 minutes at room temperature to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, controlling any effervescence.

-

Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Synthesis of this compound Analogs

Analog synthesis allows for the systematic exploration of the structure-activity relationship (SAR).

Caption: General workflow for the synthesis of analogs.

Strategy 1: Modification of the Phenylpropyl Moiety

This strategy involves using substituted starting materials in the synthetic routes described in Section 2. For instance, substituents can be placed on the phenyl ring or the propyl chain.

-

Rationale: Research has shown that the position and nature of substituents on the 3-phenylpropyl chain significantly impact binding affinity and selectivity for DAT and SERT.[2][3] For example, introducing a hydroxyl group at the 3-position of the propyl chain was found to produce analogs with a pharmacological profile similar to the parent GBR compounds.[2]

-

Example Synthesis: To synthesize 1-(3-(4-fluorophenyl)propyl)piperazine, one would simply replace 1-bromo-3-phenylpropane with 1-bromo-3-(4-fluorophenyl)propane in the N-alkylation protocol. The synthesis of these substituted starting materials is a key preliminary step.

Strategy 2: Substitution on the N4-Position of the Piperazine Ring

This is the most common strategy for creating potent GBR-like ligands. The core this compound is used as an intermediate.

-

Rationale: The N4 nitrogen is a nucleophile that can be reacted with a variety of electrophiles to install complex side chains. In GBR 12909, this side chain is 2-[bis(4-fluorophenyl)methoxy]ethyl. This large, lipophilic group is essential for high-affinity DAT binding.[2]

-

Example Synthesis: The synthesis of GBR 12909 analogs involves the N-alkylation of this compound with an appropriate 1-chloro-2-[bis(aryl)methoxy]ethane derivative, using similar conditions to those described in Protocol 2.2.

Structure-Activity Relationship (SAR) Summary

The following table summarizes key SAR findings from the literature for analogs of GBR-type compounds.

| Modification Location | Substituent | Effect on DAT Affinity | Effect on SERT Affinity | Reference |

| Propyl Chain (C2) | (S)-Fluoro | Highest DAT affinity in series | Reduced | [3] |

| Propyl Chain (C2) | (R)-Amino | Maintained DAT affinity | Increased | [3] |

| Propyl Chain (C3) | Hydroxyl | Similar to parent compound | Variable | [2] |

| N4-Position | Diphenylmethoxyethyl | High | Low | [2][4] |

| N4-Position | Bis(4-fluorophenyl)methoxyethyl | High | Low | [2][3] |

Comprehensive Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.

Sources

- 1. This compound | C13H20N2 | CID 796534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of 1-(3-Phenylpropyl)piperazine as a dopamine reuptake inhibitor

An In-Depth Technical Guide to the Pharmacological Profile of 1-(3-Phenylpropyl)piperazine as a Dopamine Reuptake Inhibitor

Abstract

This technical guide provides a comprehensive examination of the pharmacological profile of the this compound (PPP) scaffold, a core structural motif in a significant class of potent and selective dopamine reuptake inhibitors (DRIs). We delve into the foundational principles of its interaction with the dopamine transporter (DAT), detailing the requisite in vitro and in vivo methodologies for its characterization. This document is structured to guide researchers, medicinal chemists, and drug development professionals through the essential experimental workflows, from initial binding affinity and functional uptake assays to structure-activity relationship (SAR) analysis and preclinical behavioral models. By synthesizing data from seminal studies on PPP derivatives, such as the GBR series of compounds (e.g., GBR 12909 and GBR 12935), this guide explains the causal relationships behind experimental design and data interpretation, establishing a framework for the evaluation and development of novel CNS agents based on this privileged scaffold.

Introduction: The Dopamine Transporter and the Piperazine Scaffold

The dopamine transporter (DAT) is a presynaptic membrane protein that plays a critical role in regulating dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1][2] This mechanism terminates the dopamine signal and maintains neurotransmitter homeostasis.[1] Due to its central role in modulating dopamine levels, the DAT is a primary target for therapeutics aimed at treating neurological and psychiatric disorders such as ADHD and narcolepsy, and it is also the main target for psychostimulants like cocaine.[2]

The piperazine ring is a versatile heterocyclic scaffold frequently employed in medicinal chemistry for the development of CNS-active agents. Its two nitrogen atoms provide opportunities for substitution, allowing for the fine-tuning of pharmacological properties, solubility, and bioavailability.[3][4] The this compound (PPP) moiety, in particular, serves as the foundational structure for a well-established class of potent and selective dopamine reuptake inhibitors, most notably the GBR series of compounds, including GBR 12935 (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine) and its fluorinated analog GBR 12909.[5] Understanding the pharmacological profile of the core PPP structure is therefore essential for the rational design of novel DAT ligands.

Chemical Profile of this compound

-

Chemical Structure:

-

Molecular Formula: C13H20N2[6]

-

Molecular Weight: 204.31 g/mol [6]

-

Core Features: The structure consists of a piperazine ring linked via one nitrogen atom to a propyl chain, which is terminated by a phenyl group. The second nitrogen atom of the piperazine ring is a key point for substitution, which dramatically influences the compound's affinity and selectivity for the dopamine transporter.

In Vitro Pharmacological Characterization

The initial characterization of a potential DRI involves a suite of in vitro assays designed to quantify its interaction with the target protein and assess its functional effect on dopamine uptake.

Radioligand Binding Assays: Quantifying Affinity (Kᵢ)

The first step is to determine if and how strongly the compound binds to the dopamine transporter. This is achieved through competitive binding assays where the test compound competes with a known high-affinity radioligand for binding to the DAT.

Causality Behind the Choice: This assay directly measures the affinity (Kᵢ value) of the compound for the transporter protein itself, independent of its functional effect. A low Kᵢ value indicates high binding affinity. It is a crucial primary screen to identify compounds that interact with the target.

Experimental Protocol: DAT Radioligand Binding Assay [2]

-

Preparation: Cell membranes are prepared from cell lines stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

-

Incubation Mixture: In a 96-well plate, combine:

-

Cell membranes (a source of DAT).

-

A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428).

-

Varying concentrations of the test compound (e.g., this compound or its derivatives).

-

-

Controls:

-

Total Binding: Radioligand + membranes (no test compound).

-

Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. Unbound radioligand passes through, while the membrane-bound radioligand is trapped on the filter.

-

Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

The percentage of specific binding is plotted against the logarithm of the test compound concentration.

-

The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[2]

-

Uptake Inhibition Assays: Assessing Functional Potency (IC₅₀)

While binding is necessary, it doesn't guarantee a functional effect. Uptake inhibition assays measure the compound's ability to block the primary function of the DAT: the transport of dopamine.

Causality Behind the Choice: This assay provides a functional measure of potency (IC₅₀ value). It confirms that binding to the DAT translates into the desired biological action—the inhibition of dopamine reuptake. It is a more physiologically relevant measure than binding affinity alone.

Experimental Protocol: Synaptosomal [³H]Dopamine Uptake Inhibition Assay [7][8]

-

Preparation: Synaptosomes (resealed nerve terminals) are prepared from dopamine-rich brain regions (e.g., rat striatum).

-

Pre-incubation: Synaptosomes are pre-incubated in an appropriate buffer with varying concentrations of the test compound for 10-15 minutes at 37°C.

-

Initiation: The uptake reaction is initiated by adding a fixed, low concentration of radiolabeled dopamine ([³H]Dopamine).

-

Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake. Non-specific uptake is determined by running parallel experiments at 4°C or in the presence of a saturating concentration of a standard inhibitor.

-

Termination: The uptake is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]Dopamine.

-

Quantification: The synaptosomes trapped on the filters are lysed, and the amount of intracellular [³H]Dopamine is quantified using a liquid scintillation counter.

-

Data Analysis: The percentage of dopamine uptake inhibition is plotted against the logarithm of the test compound concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.

Pharmacological Data Summary

The this compound scaffold is the core of highly potent DAT inhibitors. The affinity and potency are critically dependent on the substituent at the N4 position of the piperazine ring.

| Compound | DAT Binding (Kᵢ, nM) | DA Uptake (IC₅₀, nM) | Selectivity Profile |

| GBR 12935 | ~5-10 | ~5-15 | Highly selective for DAT over SERT and NET.[5] |

| GBR 12909 | ~1-5 | ~1-6 | Highly selective for DAT over serotonin and norepinephrine transporters.[5][8] |

| Bupropion | ~1900 | ~305 | Norepinephrine-dopamine reuptake inhibitor (NDRI) with weaker affinity for DAT compared to NET.[8] |

Note: Data are compiled from various sources and experimental conditions may vary. GBR 12935 and GBR 12909 represent N4-substituted derivatives of the core PPP structure.

Structure-Activity Relationships (SAR) of Phenylpropylpiperazine Analogs

SAR studies reveal how chemical modifications to a core scaffold influence its biological activity. For the PPP scaffold, extensive research has elucidated key structural requirements for high DAT affinity and selectivity.[9][10][11]

-

N4-Substituent on Piperazine: This is the most critical position for determining DAT potency. Large, lipophilic groups, particularly those containing diarylmoieties like the diphenylmethoxyethyl group in GBR 12935, confer high affinity.[5]

-

Phenylpropyl Chain: The three-carbon chain length between the phenyl group and the piperazine ring is generally optimal for DAT affinity. Shortening or lengthening this chain can decrease potency.[12]

-

Substituents on the Phenyl Ring: Substitutions on the terminal phenyl ring can modulate affinity and selectivity. For instance, in related series, electron-withdrawing groups have been shown to influence activity.[13]

-

Stereochemistry: Introduction of chiral centers, for example by adding a hydroxyl group to the propyl chain, can lead to significant enantioselectivity, where one enantiomer has substantially higher affinity for DAT than the other.[12][14]

Caption: Key modification points on the PPP scaffold and their general impact on DAT affinity.

In Vivo Pharmacological Assessment

In vivo studies are essential to determine how the compound behaves in a complex biological system, assessing its therapeutic potential and side-effect profile.

Microdialysis

Purpose: To directly measure the effect of the compound on extracellular dopamine concentrations in specific brain regions (e.g., nucleus accumbens, striatum) of a living animal. Methodology: A microdialysis probe is stereotaxically implanted into the target brain region. After systemic administration of the test compound, dialysate samples are collected at regular intervals and analyzed for dopamine content using HPLC. A successful DRI will cause a significant and sustained increase in extracellular dopamine levels.[12][15]

Locomotor Activity

Purpose: To assess the psychostimulant effects of the compound. Methodology: Animals (typically mice or rats) are placed in an open-field arena equipped with photobeams to track movement. Following administration of the test compound, locomotor activity (e.g., distance traveled, rearing) is recorded. Compounds that increase synaptic dopamine, like DRIs, typically increase spontaneous locomotor activity.[16]

Drug Discrimination

Purpose: To evaluate the subjective effects of a novel compound by determining if animals perceive it as being similar to a known drug (e.g., cocaine). Methodology: Animals are trained to press one lever to receive a reward after being injected with a known DRI (e.g., cocaine) and a second lever after being injected with saline. Once trained, the test compound is administered, and the lever they choose indicates whether its subjective effects are more similar to the DRI or to saline.[17]

Caption: A typical workflow for the characterization of a novel DRI based on the PPP scaffold.

Mechanism of Action and Selectivity

The primary mechanism of action for PPP-based compounds like GBR 12909 is the competitive blockade of the dopamine transporter.[2] By occupying the binding site on the DAT, they prevent the reuptake of dopamine, leading to its accumulation in the synaptic cleft.

Sources

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C13H20N2 | CID 796534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of long-acting dopamine transporter ligands as potential cocaine-abuse therapeutic agents: chiral hydroxyl-containing derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine. | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Pharmacological effects of the novel dopamine uptake inhibitor 1-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (I-893) on the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship of N-substituted phenylpiperazine derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship of N-Substituted Phenylpiperazine Derivatives

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing N-substituted phenylpiperazine derivatives. As a privileged scaffold in medicinal chemistry, the phenylpiperazine core is central to a multitude of pharmacologically active agents. This document moves beyond a mere recitation of facts to delve into the causal relationships between molecular architecture and biological function, offering field-proven insights for researchers, scientists, and drug development professionals.

The Phenylpiperazine Scaffold: A Privileged Core

The N-phenylpiperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, with a phenyl group attached to one nitrogen (N1) and a variable substituent on the other (N4). Its prevalence in drug discovery stems from its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation, allowing for precise interactions with a wide array of biological targets. These targets range from G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors to neurotransmitter transporters and enzymes.

The key to unlocking the potential of this scaffold lies in understanding how modifications at three primary positions dictate the resulting pharmacological profile:

-

The N1-Phenyl Ring: Substitutions on this aromatic ring modulate electronic properties and steric interactions within the receptor binding pocket.

-

The N4-Substituent: This position offers the greatest opportunity for diversification and is a primary driver of potency, selectivity, and functional activity (agonist vs. antagonist).

-

The Piperazine Ring: While less commonly modified, conformational constraints or substitutions on the carbon atoms can fine-tune the spatial arrangement of the other two key components.

Synthetic Strategies: From Blueprint to Biologically Active Molecule

The synthesis of N-substituted phenylpiperazine derivatives is a well-established field, typically following a convergent strategy. A common and robust approach involves the initial formation of the core 1-phenylpiperazine, followed by the introduction of the desired N4-substituent.

The rationale for this staged approach is rooted in efficiency and modularity. Synthesizing a common intermediate (the N-phenylpiperazine core) allows for the rapid generation of a diverse library of final compounds by simply varying the final reaction partner. This parallel synthesis approach is a cornerstone of modern medicinal chemistry for efficient SAR exploration.

General Synthetic Workflow

A representative synthesis involves a multi-step sequence, beginning with a substituted aniline. The process often includes protection, directed chemical modification (e.g., sulfonation, reduction), cyclization with bis(2-chloroethyl)amine, and finally, N-alkylation or acylation to install the N4-substituent.

Caption: General synthetic workflow for N-substituted phenylpiperazine derivatives.

Experimental Protocol: Synthesis of a 1,4-Disubstituted Phenylpiperazine Derivative

This protocol is a generalized representation based on established methodologies for synthesizing acaricidal phenylpiperazine derivatives.

Step 1: Synthesis of the Phenylpiperazine Intermediate (e.g., 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine)

-

Protection & Sulfonation: React 2-fluoro-4-methylaniline with an acylating agent (e.g., acetyl chloride) to protect the amine. Treat the resulting acetanilide with chlorosulfonic acid to introduce a sulfonyl chloride group.

-

Reduction: Reduce the sulfonyl chloride to a thiol using a reducing agent like red phosphorus and a catalytic amount of iodine.

-

Alkylation of Thiol: Alkylate the resulting benzenethiol derivative with a suitable alkyl halide (e.g., 2,2,2-trifluoroethyl iodide) in the presence of a base.

-

Deprotection & Cyclization: Remove the acetyl protecting group under acidic or basic conditions. Cyclize the resulting aniline derivative with bis(2-chloroethyl)amine hydrochloride, typically by heating in a suitable solvent, to yield the 1-phenylpiperazine core.

Step 2: N-Substitution at the N4 Position

-

Reaction Setup: Dissolve the 1-phenylpiperazine intermediate (1 equivalent) in an appropriate solvent (e.g., acetonitrile or dichloromethane).

-

Base Addition: Add a base to act as a proton scavenger. For alkylation reactions, an inorganic base like potassium carbonate (K₂CO₃) is often used. For acylation or sulfonylation, an organic base like triethylamine (Et₃N) is preferred to avoid side reactions.

-

Reagent Addition: Slowly add the substituting reagent (1.1 equivalents), such as an alkyl halide, benzyl halide, acyl chloride, or sulfonyl chloride, at room temperature or 0 °C depending on reactivity.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup to remove salts and water-soluble impurities, and extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography on silica gel to obtain the final derivative.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of phenylpiperazine derivatives is exquisitely sensitive to the nature and position of substituents. The following sections dissect the SAR based on the three key structural regions.

Part A: The N1-Phenyl Ring

Substituents on the N1-phenyl ring primarily influence receptor affinity and selectivity by modifying the electronic and steric profile of the molecule.

-

Ortho-Substitution: Introducing substituents at the ortho-position (2-position) of the phenyl ring can force the ring to adopt a non-coplanar orientation with the piperazine ring. This conformational restriction can be beneficial for selectivity. For instance, in a series of 4,5-dihydrothiazole-phenylpiperazine derivatives, an ortho-substituent on the phenyl ring was found to be favorable for interaction with the 5-HT₁A serotonin receptor subtype.

-

Meta/Para-Substitution: Electron-withdrawing groups like halogens (Cl, F) or trifluoromethyl (CF₃) are common. These groups can engage in specific interactions, such as halogen bonding or dipole interactions, within the binding pocket. In antimycobacterial agents, lipophilic electron-withdrawing groups at the 3'- or 4'-position of a related scaffold improved in vitro activity. Conversely, electron-donating groups like methoxy (OCH₃) can also enhance affinity for certain receptors by acting as hydrogen bond acceptors.

Part B: The N4-Substituent – The Primary Driver of Activity

The substituent at the N4 position is arguably the most critical determinant of the pharmacological profile. This is where large, functionalized moieties are introduced to target specific sub-pockets of a receptor or to introduce properties like agonism or antagonism.

-

Alkyl and Benzyl Groups: Simple alkyl or benzyl groups often confer affinity for multiple receptors. The hydrophobicity and size of these groups are key. A study on sigma (σ) receptor ligands found that the hydrophobicity of the N-benzyl substituent had opposing effects on σ₁ versus σ₂ binding, highlighting its role in determining selectivity.

-

Acyl and Sulfonyl Groups: Introducing electron-withdrawing acyl or sulfonyl groups can significantly alter the basicity of the N4 nitrogen and provide strong hydrogen bond accepting motifs. In a study of acaricidal agents, a trifluoromethylsulfonyl group (-SO₂CF₃) at the N4 position resulted in the highest level of activity against multiple mite species. This suggests a specific and favorable interaction with the target protein that is not achieved with simple alkyl or acyl groups.

-